molecular formula C7H8O2 B8694726 6-Oxabicyclo[3.2.1]oct-3-en-7-one

6-Oxabicyclo[3.2.1]oct-3-en-7-one

Cat. No.: B8694726
M. Wt: 124.14 g/mol
InChI Key: TVEXGJYMHHTVKP-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxabicyclo[3.2.1]oct-3-en-7-one is a bicyclic lactone with the molecular formula C7H8O2. This compound is known for its unique structure, which includes a fused ring system with an oxygen atom. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of racemic cis-6-oxabicyclo[3.2.1]oct-3-en-7-one typically involves the Diels-Alder reaction between furan and maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of racemic cis-6-oxabicyclo[3.2.1]oct-3-en-7-one may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Oxabicyclo[3.2.1]oct-3-en-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone to the corresponding diol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Oxabicyclo[3.2.1]oct-3-en-7-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of racemic cis-6-oxabicyclo[3.2.1]oct-3-en-7-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in ring-opening reactions, which can lead to the formation of various products.

Comparison with Similar Compounds

Similar Compounds

    6-oxabicyclo[3.2.1]octan-7-one: A similar bicyclic lactone with a saturated ring system.

    6-azabicyclo[3.2.1]oct-3-en-7-one: A bicyclic compound with a nitrogen atom in the ring system.

Uniqueness

6-Oxabicyclo[3.2.1]oct-3-en-7-one is unique due to its specific ring structure and the presence of an oxygen atom, which imparts distinct reactivity and properties compared to its analogs. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.

Properties

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

(1S,5S)-6-oxabicyclo[3.2.1]oct-3-en-7-one

InChI

InChI=1S/C7H8O2/c8-7-5-2-1-3-6(4-5)9-7/h1,3,5-6H,2,4H2/t5-,6+/m0/s1

InChI Key

TVEXGJYMHHTVKP-NTSWFWBYSA-N

Isomeric SMILES

C1C=C[C@@H]2C[C@H]1C(=O)O2

Canonical SMILES

C1C=CC2CC1C(=O)O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4-iodo-6-oxabicyclo[3.2.1]octan-7-one (8.00 g, 31.7 mmol) in benzene (100 ml) was added 1,8-diazabicyclo[5.4.0]undec-7-ene (7.9 g, 32 mmol) under nitrogen, and the mixture was heated under reflux for 6 h. The white precipitate was filtered off from the cooled solution and washed with ether (100 ml). The combined filtrates were washed with water (50 ml), 1N HCl (50 ml), and brine (25 ml), and then dried over magnesium sulfate. The solvents were removed by rotary evaporation to afford the alkene as a light brown oil (2.6 g, 66%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
66%

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